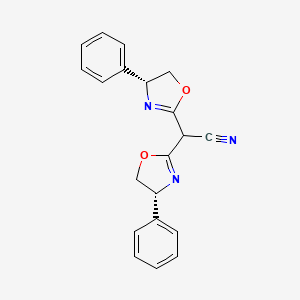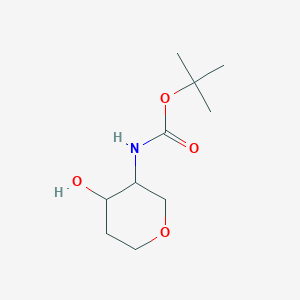
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol is a chiral compound often used in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a Boc-protected amino group. The Boc group (tert-butoxycarbonyl) is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through various methods, such as the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.
Introduction of the Boc-Protected Amino Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the Boc group, typically using acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: Acidic conditions (e.g., HCl, TFA)
Substitution: TsCl, nucleophiles (e.g., NaN3, KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Deprotected amines
Substitution: Tosylates, azides, nitriles
科学研究应用
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The tetrahydropyran ring provides structural stability and can interact with enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-furan-4-ol
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-thiopyran-4-ol
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly those requiring chiral centers. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
属性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
tert-butyl N-(4-hydroxyoxan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChI 键 |
FSSQTAOGGBWNKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1COCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


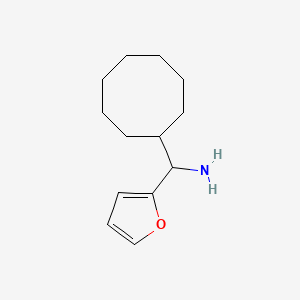
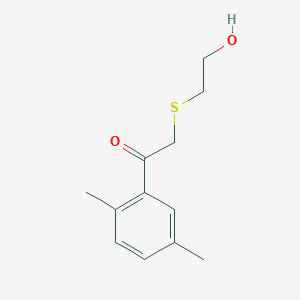

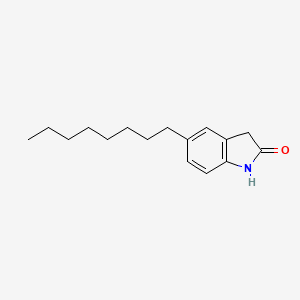
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/no-structure.png)
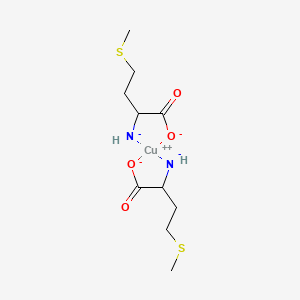
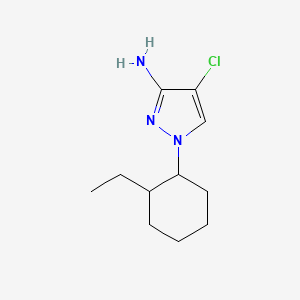

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
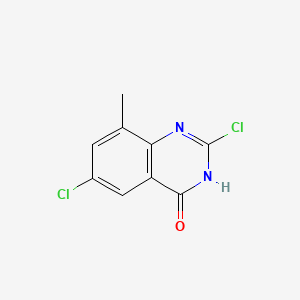
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
